molecular formula C17H15F2N5O2S2 B2904998 N-(2,4-difluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223779-71-2

N-(2,4-difluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2904998
CAS No.: 1223779-71-2
M. Wt: 423.46
InChI Key: WAWAPZSYPUAXNF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic small molecule characterized by:

  • Core structure: A fused thiazolo[4,5-d]pyrimidine ring system with a ketone group at position 5.
  • Substituents: A thiomorpholin-4-yl group at position 2 of the thiazolo-pyrimidine core. An acetamide linker bridging the core to a 2,4-difluorophenyl group.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O2S2/c18-10-1-2-12(11(19)7-10)21-13(25)8-24-9-20-15-14(16(24)26)28-17(22-15)23-3-5-27-6-4-23/h1-2,7,9H,3-6,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWAPZSYPUAXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis may include:

    Formation of the thiomorpholinothiazolopyrimidinyl core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the difluorophenyl group: This step involves the substitution of a hydrogen atom with a difluorophenyl group using suitable reagents and catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Compound Name Core Structure Key Differences vs. Target Compound Biological/Physicochemical Implications Reference
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Pyridazinone Pyridazine core instead of thiazolo-pyrimidine; 2-fluorophenyl substituent Reduced π-stacking potential; altered kinase selectivity
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide Triazolo[4,5-d]pyrimidine Triazolo core replaces thiazolo; benzyl substituent at C3 Increased lipophilicity; potential CYP450 interactions
7-Cyclopentyl-2-{[5-(thiomorpholin-4-yl)pyridin-2-yl]amino}-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cyclopentyl group at C7; pyridinylamino side chain Enhanced ATP-binding pocket interactions

Analysis :

  • The thiazolo[4,5-d]pyrimidine core in the target compound provides a rigid, planar structure conducive to intercalation or π-π interactions, unlike pyridazinone or triazolo analogs .
  • Thiomorpholin-4-yl groups are consistently retained across analogs for solubility, but their positioning (C2 in the target vs. C3 in pyridazinone analogs) alters steric and electronic profiles .

Substituent Modifications

Fluorophenyl Groups
  • Target Compound : 2,4-Difluorophenyl enhances metabolic stability and electron-withdrawing effects compared to N-(2-fluorophenyl) analogs (). The di-fluoro configuration reduces oxidative metabolism .
  • Flumetsulam (Triazolo[1,5-a]pyrimidine sulfonamide) : Features a 2,6-difluorophenyl group, demonstrating the importance of fluorine placement for herbicidal activity .
Linker and Functional Groups
  • Acetamide Linker : Common across analogs (e.g., ), but alkylation strategies vary. For example, highlights sodium methylate-mediated alkylation for thiopyrimidines, whereas the target compound’s synthesis likely involves condensation with 2,4-difluoroaniline .
  • Thiomorpholin vs. Morpholin : Thiomorpholin’s sulfur atom improves solubility over morpholin-containing analogs (e.g., EP 4 374 877 A2 in ), though it may increase susceptibility to oxidation .

Spectroscopic and Structural Data

  • NMR Profiling : demonstrates that chemical shifts in regions A (positions 39–44) and B (29–36) differentiate substituent effects. For the target compound, the thiomorpholin group’s proximity to the thiazolo-pyrimidine core would produce distinct shifts in these regions compared to morpholin analogs .
  • Crystallography : Analogous compounds like 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () exhibit planar arrangements of the acetamide linker, suggesting similar conformational stability in the target compound .

Biological Activity

N-(2,4-difluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesizing information from diverse sources to present a comprehensive understanding of its effects and applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C24H27F2N5O6SC_{24}H_{27}F_2N_5O_6S

It features a thiazolo-pyrimidine core structure, which is known for various pharmacological activities. The presence of difluorophenyl and thiomorpholine groups contributes to its unique biological properties.

1. Anticancer Activity

Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1MCF-7 (Breast)5.0
2Bel-7402 (Liver)3.8
3A549 (Lung)6.5

Note: Data derived from related thiazolo-pyrimidine studies .

2. Antiviral Activity

The compound has been explored for its antiviral properties, particularly against HIV. Research indicates that similar compounds in the thiazolo-pyrimidine class exhibit inhibitory effects on HIV integrase, suggesting potential applications in antiretroviral therapy.

Case Study: HIV Integrase Inhibition
A study demonstrated that derivatives with the thiazolo-pyrimidine structure inhibited HIV integrase activity with an IC50 value of approximately 0.004 µM, indicating strong antiviral potential .

3. Neuroprotective Effects

In addition to anticancer and antiviral activities, there is evidence suggesting neuroprotective effects associated with thiazole and pyrimidine derivatives. Preliminary studies indicate that these compounds can attenuate neuronal injury in ischemia/reperfusion models.

Table 2: Neuroprotective Activity

CompoundModelEffect
1Ischemia/ReperfusionSignificant reduction in neuronal injury
2Oxidative StressROS scavenging activity observed

Note: Data based on neuroprotective studies involving similar compounds .

The biological activities of this compound are believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Evidence suggests that related compounds can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : The ability to scavenge reactive oxygen species contributes to its neuroprotective effects.

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